Sarcophytol A

Description

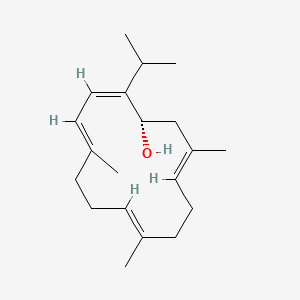

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2Z,4E,8E,12E)-5,9,13-trimethyl-2-propan-2-ylcyclotetradeca-2,4,8,12-tetraen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O/c1-15(2)19-13-12-17(4)10-6-8-16(3)9-7-11-18(5)14-20(19)21/h8,11-13,15,20-21H,6-7,9-10,14H2,1-5H3/b16-8+,17-12+,18-11+,19-13-/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YADVRLOQIWILGX-MIWLTHJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(=CC=C(C(CC(=CCC1)C)O)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\CC/C(=C/C=C(\[C@H](C/C(=C/CC1)/C)O)/C(C)C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021257 | |

| Record name | Sarcophytol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72629-69-7 | |

| Record name | Sarcophytol A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072629697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sarcophytol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SARCOPHYTOL A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/240025685W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Co Occurrence with Other Cembranoid Analogues E.g., Sarcophytoxide, Sarcophine

Co-occurrence with Sarcophytoxide

Sarcophytoxide is a cembranoid diterpene characterized by a dihydrofuran moiety, an epoxide, and three olefin bonds publish.csiro.auacs.org. Its molecular formula is C₂₀H₃₀O₂ with a molecular weight of 302.5 g/mol nih.govnih.gov. Sarcophytoxide has been isolated from various Sarcophyton species, including Sarcophyton glaucum, Sarcophyton ehrenbergi, Sarcophyton trocheliophorum, and Sarcophyton mililatensis acs.orgnih.govmdpi.commedkoo.com.

Research findings indicate the co-occurrence of this compound and Sarcophytoxide in the same soft coral extracts. For instance, studies on Sarcophyton sp. from Mahengetang Island, Indonesia, have reported the isolation of this compound, 11,12-epoxy this compound, and Sarcophytoxide from the same sample mdpi.comscienceopen.com. Additionally, cembranoid diterpenes that are structural modifications of this compound, such as (7R,8R,14S,1E,3E,11E)-7,8-epoxycembra-1,3,11-trien-14-ol and its acetate (B1210297), have been found alongside Sarcophytoxide in Sarcophyton trocheliophorum publish.csiro.aupublish.csiro.auresearchgate.net.

Co-occurrence with Sarcophine (B1681461)

Sarcophine is another significant cembranoid found in soft corals of the Sarcophyton genus, particularly Sarcophyton glaucum researchgate.netadipogen.comnih.gov. It is characterized as an epoxy cembranolide with a molecular formula of C₂₀H₂₈O₃ and a molecular weight of 316.4 g/mol adipogen.comhellobio.comnih.govscbt.commedkoo.com.

While both this compound and Sarcophine originate from Sarcophyton glaucum, their specific co-occurrence can exhibit geographical variations. For example, this compound was identified as a major component in S. glaucum samples from Okinawa, where Sarcophine was not detected researchgate.net. Conversely, Sarcophine has been reported to be abundant in S. glaucum collected from the Red Sea researchgate.net. Despite these variations, both compounds are recognized as related cembranoids within the Sarcophyton genus nih.gov. Other derivatives, such as (7R,8S)-dihydroxydeepoxy-ent-sarcophine, have also been isolated from S. glaucum mdpi.com.

Compound Names and PubChem CIDs

Biosynthetic Pathways of Sarcophytol a and Cembranoid Diterpenes

Proposed Biosynthetic Routes to the Cembranoid Scaffold

The formation of the cembranoid scaffold is a critical initial step in the biosynthesis of Sarcophytol A and other related diterpenes. This process is initiated by the cyclization of GGPP.

Geranylgeranyl pyrophosphate (GGPP) serves as the fundamental acyclic precursor for all diterpenoids, including the cembranoids. researchgate.netacs.orgoup.comnih.govgenome.jp In plants, GGPP can be derived from either the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in plastids. genome.jpnih.gov For cembranoid biosynthesis, GGPP undergoes a pivotal cyclization reaction catalyzed by a class I diterpene synthase (dTPS). nih.govnih.govnih.gov

A key enzyme identified in the biosynthesis of cembranoids in tobacco plants is cembratriene-ol synthase (CBTS). nih.govnih.gov CBTS catalyzes the conversion of GGPP into monocyclic cembratriene-ols (CBT-ols), such as α-CBT-ol and β-CBT-ol. nih.govnih.gov Class I dTPS enzymes, including CBTS, typically possess conserved motifs like an asparagine-rich motif and an "NSE/DTE" motif, which are crucial for chelating catalytically important Mg²⁺ ions. nih.gov

Table 1: Key Precursors and Enzymes in Cembranoid Biosynthesis

| Compound/Enzyme Class | Role in Biosynthesis | Source/Organism |

| Geranylgeranyl Pyrophosphate (GGPP) | Universal C20 precursor for diterpenes, including cembranoids. researchgate.netacs.orgoup.comnih.govgenome.jp | Plants, marine organisms (e.g., Sarcophyton), bacteria. acs.orgoup.comnih.gov |

| Diterpene Synthase (dTPS) | Catalyzes the initial cyclization of GGPP to form the cembranoid scaffold. nih.govnih.govnih.gov | Plants (e.g., CBTS in tobacco), marine organisms, bacteria. oup.comnih.govnih.gov |

| Cembratriene-ol Synthase (CBTS) | Specific dTPS responsible for cyclizing GGPP to cembratriene-ols. nih.govnih.gov | Nicotiana tabacum (tobacco). nih.govnih.gov |

| Cytochrome P450 Oxygenase (CYP450) | Catalyzes hydroxylation and other oxidative modifications of cembranoids. oup.comnih.govchemrxiv.org | Plants (e.g., tobacco), bacteria, marine organisms. oup.comnih.govchemrxiv.org |

The cyclization of GGPP to form the 14-membered cembranoid macrocycle is a complex process involving carbocation intermediates. researchgate.netnih.gov While the precise enzymatic mechanisms for all cembranoids are still being elucidated, the general principle involves the ionization of GGPP to generate a carbocation, which then undergoes a series of cyclization and rearrangement steps. nih.govnih.gov For instance, in the biosynthesis of eunicellane diterpenoids (a subfamily of cembranoids), proposed cyclization cascades involve initial 1,10-ring closure, followed by hydride shifts and further cyclizations. nih.gov Some pathways might also involve the isomerization of GGPP to geranyllinalyl diphosphate (B83284) before cyclization. nih.gov

Enzymatic Transformations in this compound Biosynthesis

This compound is classified as a cembrane (B156948) diterpenoid. nih.gov Therefore, its biosynthesis is understood to follow the general cembranoid pathway, involving the initial cyclization of GGPP to a cembranoid scaffold. Subsequent enzymatic modifications are essential to transform this basic scaffold into the specific structure of this compound. A common type of enzymatic transformation in cembranoid biosynthesis involves hydroxylation. For example, cytochrome P450 oxygenases (CYP450) are known to catalyze hydroxylation reactions, such as the conversion of cembratriene-ols to cembratriene-diols in tobacco. nih.gov These P450 enzymes can also be involved in cyclization and further oxidation patterns of diterpenoids. oup.comchemrxiv.org While specific enzymes directly catalyzing the final steps to this compound are not fully elucidated in the provided literature, it is inferred that similar oxidative and modifying enzymes, likely including P450s, play a role in introducing the characteristic hydroxyl group and other functionalities of this compound from its cembranoid precursor.

Interrelationship with Biosynthesis of Other Sarcophyton Secondary Metabolites

Soft corals of the genus Sarcophyton, from which this compound is isolated, are renowned for producing a wide array of structurally diverse and bioactive terpenoids, particularly cembranoids. acs.orgmdpi.complos.orgresearchgate.netmdpi.comresearchgate.netnih.gov The extensive chemical diversity observed within Sarcophyton species, including Sarcophyton glaucum, has been linked to the presence of cryptic species, where genetic distinctions correlate with variations in chemical profiles, with cembranoid diterpenes being key differentiating compounds. researchgate.net

The biosynthetic pathways of these diverse metabolites often share common precursors and enzymatic machinery. For instance, the initial formation of the cembranoid macrocycle from GGPP is a common step for many Sarcophyton-derived cembranoids. Subsequent enzymatic modifications, such as oxidations, cyclizations, and rearrangements, contribute to the vast structural variety. Some complex biscembranoids found in Sarcophyton are proposed to arise from unique biosynthetic routes, including Diels-Alder cycloaddition reactions involving cembranoid units. mdpi.comnih.gov While some secondary metabolites in marine organisms can be derived from symbiotic algae or bacteria, studies suggest that the host coral itself is responsible for synthesizing its characteristic metabolites in some cases. plos.orgmdpi.com

Compound Names and PubChem CIDs

Synthetic and Semi Synthetic Strategies for Sarcophytol a and Analogues

Total Synthesis Approaches for Sarcophytol A Precursors

Total synthesis aims to construct this compound from simpler, commercially available starting materials. wikipedia.org Several research groups have reported total and formal total syntheses of this compound and its precursors, often involving complex multi-step sequences to establish the cembranoid core and introduce the correct stereochemistry. acs.orgjst.go.jpacs.orgsci-hub.sehawaii.edu

One notable total synthesis of this compound was achieved in a highly stereo- and enantioselective manner starting from (E,E)-farnesol. jst.go.jp Another formal total synthesis involved the preparation of a dienone precursor, which was subsequently converted to this compound. hawaii.edu

Key reaction methodologies employed in the total synthesis of this compound precursors include:

Horner-Emmons Reaction: A newly developed Z-selective Horner-Emmons reaction using a phosphonate (B1237965) nitrile was a crucial step in one total synthesis, achieving a Z:E ratio of >35:1. jst.go.jp

Cyanohydrin Macrocyclization: A modified cyanohydrin macrocyclization was utilized to form the 14-membered macrocyclic ketone. acs.orgjst.go.jp

Enantioselective Reduction: Enantioselective reduction of the macrocyclic ketone was a key step, achieving high enantiomeric excess (93% ee), with enantiomerically pure this compound (>99% ee) obtained after a single recrystallization. acs.orgjst.go.jp

Double Bond Migration: Double bond migration reactions have been employed in the convergent synthesis of this compound precursors. tandfonline.comtandfonline.comresearchgate.netresearchgate.netresearchgate.netnih.gov This methodology is critical for precisely positioning the double bonds within the macrocyclic structure.

Phase Transfer Catalysis (PTC): Phase transfer catalytic coupling reactions have been identified as key steps in the convergent synthesis of this compound precursors. tandfonline.comtandfonline.comresearchgate.netresearchgate.netresearchgate.net222.198.130 PTC facilitates reactions between reactants in immiscible phases, often involving the transfer of an ionic reactant from an aqueous to an organic phase, thereby enhancing reaction efficiency and selectivity. wikipedia.orgptfarm.pl

Allylic Oxidation: Allylic oxidation using catalytic selenium dioxide and tert-butyl hydroperoxide has been used to regioselectively introduce hydroxyl groups in the synthesis of acyclic precursors for macrocyclization. thieme-connect.com

Ketal Claisen Rearrangement: An improved synthetic process for large-scale preparation, starting from geraniol (B1671447), incorporated a new ketal Claisen rearrangement. This was used for α-ketol isoprene (B109036) elongation and applied to sequences for highly stereoselective (E>99%) synthesis of trisubstituted γ,δ-unsaturated aldehydes and acids. jst.go.jp

Wittig Rearrangement: acs.orgjst.go.jp-Wittig rearrangement of macrocyclic ethers obtained via baker's yeast reduction afforded enantiomers of both this compound and T with high enantioselectivity (91-98% ee). jst.go.jp

Semi-Synthetic Derivatization from Natural Cembranoids

Given the limited natural abundance of this compound, semi-synthetic approaches, which involve chemical modifications of more abundant natural cembranoids, have been widely investigated. nih.govresearchgate.netsemanticscholar.orgresearchgate.net Sarcophine (B1681461), a cembranoid also isolated from Sarcophyton glaucum, is significantly more abundant than this compound, making it a preferred starting material for semi-synthesis. nih.govresearchgate.netsemanticscholar.orgresearchgate.net

Chemical transformations of sarcophine and related cembranoids have yielded various derivatives, some of which exhibit enhanced biological activities compared to this compound. nih.govmdpi.comnih.govnih.govsemanticscholar.orgresearchgate.netnih.govacs.orgacs.org

Key transformations include:

Oxidation Reactions: Oxidation of sarcophine, including its lactone ring-opened analogue, using reagents like selenium dioxide, has led to the preparation of hydroxylated derivatives. researchgate.netnih.gov These reactions can be regio- and stereoselective, and their outcomes are often studied using 2D NMR and molecular modeling. nih.gov

Ring Opening and Diol Formation: The conversion of sarcophine to sarcodiol (SD), a semi-synthetic derivative with a 1,2-propanediol moiety, has been achieved. nih.govmdpi.comresearchgate.netsemanticscholar.orgresearchgate.netnih.gov This transformation involves opening of the lactone ring present in sarcophine. The presence of the 1,2-propanediol moiety has been hypothesized to enhance chemopreventive activity. mdpi.com

Biocatalytic Transformations: Biocatalytic transformation of sarcophine and its derivatives, such as 2-epi-16-deoxysarcophine, using microorganisms like Rhizopus stolonifer and Absidia spinosa, has afforded novel metabolites. nih.govnih.govacs.orgacs.org These bioconversions can introduce hydroxyl groups at specific positions, leading to new compounds with potentially improved biological profiles. For example, Absidia glauca, Rhizopus arrhizus, and Rhizopus stolonifer have been used to convert sarcophine into more polar and active metabolites. nih.govacs.org

Table 1: Examples of Semi-Synthetic Sarcophine Derivatives and Their Properties

| Compound Name | Precursor | Transformation Type | Notable Property (Relative to this compound) | References |

| Sarcodiol (SD) | Sarcophine | Lactone ring opening, diol formation | Significant chemopreventive effects, superior in some assays nih.govmdpi.comresearchgate.netsemanticscholar.orgresearchgate.net | nih.govmdpi.comresearchgate.netsemanticscholar.orgresearchgate.netnih.gov |

| Hydroxylated Sarcophine Derivatives | Sarcophine | Oxidation (e.g., SeO2) | Higher activity in EBV-EA activation inhibition researchgate.netnih.gov | researchgate.netnih.gov |

| 7R-hydroxy-Δ8(19)-deepoxysarcophine | Sarcophine | Bioconversion | Comparable to 13-cis-retinoic acid in inhibiting TPA-induced JB6 cell transformation nih.govacs.org | nih.govacs.org |

| 9α-hydroxysarcophine | 2-epi-16-deoxysarcophine | Biocatalytic transformation | Significant antimetastatic activity nih.govacs.org | nih.govacs.org |

Challenges and Future Prospects in this compound Chemical Synthesis

The chemical synthesis of this compound and its analogues continues to be a challenging yet rewarding area of research. ontosight.ai

Challenges:

Structural Complexity: The 14-membered cembrane (B156948) skeleton, multiple stereocenters, and sensitive functional groups (e.g., conjugated double bonds, hydroxyl groups, epoxides) make the synthesis highly complex. acs.orgontosight.aigoogle.com

Stereoselectivity Control: Achieving high stereo- and enantioselectivity throughout multi-step syntheses is crucial for producing the biologically active isomers. acs.orgjst.go.jp Issues like double bond geometry retention can be challenging. acs.org

Lability of Intermediates: Some intermediates in the synthetic pathways can be labile and require immediate use or careful storage. acs.org

Regioselectivity of Oxidations: Selective oxidation of specific sites, especially in the presence of multiple allylic positions, can be difficult to control. thieme-connect.com

Future Prospects:

Development of More Efficient and Sustainable Routes: Future research will likely focus on developing more convergent, atom-economical, and environmentally friendly synthetic strategies. This includes exploring new catalytic methods and biocatalysis to improve efficiency and reduce waste. wikipedia.org

Diversity-Oriented Synthesis: Employing diversity-oriented synthesis (DOS) principles could enable the rapid generation of a library of this compound analogues with structural variations, facilitating the discovery of compounds with improved potency or novel mechanisms of action.

Chemoenzymatic Approaches: Combining chemical synthesis with enzymatic reactions (chemoenzymatic synthesis) offers a powerful approach for achieving high selectivity and efficiency, particularly for introducing chirality. wikipedia.org Biocatalytic transformations have already shown promise in generating novel sarcophine derivatives. nih.govnih.govacs.orgacs.org

Exploration of New Starting Materials: Investigating alternative, readily available starting materials for total synthesis could reduce costs and improve scalability.

Understanding Structure-Activity Relationships (SAR): Continued synthetic efforts will provide access to a wider range of analogues, which is essential for detailed structure-activity relationship (SAR) studies. This understanding can guide the rational design of more effective compounds. nih.gov

The ongoing challenges in this compound synthesis highlight the need for innovative chemical methodologies, while the promising biological activities of this compound and its derivatives continue to drive research towards more practical and scalable synthetic solutions.

Biological Activities and Mechanistic Studies of Sarcophytol a

Anticancer and Chemopreventive Activities

Sarcophytol A has been extensively investigated for its ability to inhibit cancer development and progression, demonstrating efficacy in both in vitro and in vivo models. nih.govfishersci.cafishersci.ca

Tumor promotion is a critical stage in carcinogenesis, often characterized by oxidative events and inflammatory responses. This compound has shown significant inhibitory effects on processes induced by various tumor promoters. fishersci.cawikidata.orgwikidata.org

This compound effectively suppresses oxidant formation and subsequent DNA oxidation, a crucial aspect of its antipromotion mechanism. Studies in SENCAR mice topically exposed to 12-O-tetradecanoylphorbol-13-acetate (TPA), a known tumor promoter, demonstrated that this compound significantly decreased TPA-induced hydrogen peroxide (H₂O₂) formation in the epidermis. wikidata.orgwikidata.orgwikidata.orgfishersci.at

Furthermore, this compound reduced the formation of oxidized DNA bases, including cis-thymidine glycol, 8-hydroxyl-2'-deoxyguanosine, and 5-hydroxymethyl-2'-deoxyuridine, in epidermal DNA. In long-term studies, repeated TPA applications (3.2 nmol twice a week for 16 weeks) led to significant increases in these oxidized DNA bases. Application of 350 nmol this compound before each TPA treatment substantially decreased the formation of these oxidized DNA bases, sometimes even below basal levels observed in control mouse skin. wikidata.orgwikidata.orgfishersci.atguidetoimmunopharmacology.orgchem960.com

Table 1: Effect of this compound on TPA-Induced Oxidized DNA Bases in Mouse Epidermis (Fold Increase over Basal Levels)

| Oxidized DNA Base | Control (TPA only) | This compound (350 nmol) + TPA |

| cis-thymidine glycol | 2.7 | Significantly decreased |

| 5-hydroxymethyl-2'-deoxyuridine | 3.4 | Significantly decreased |

| 8-hydroxyl-2'-deoxyguanosine | 3.3 | Significantly decreased |

| Data derived from studies in SENCAR mice with repeated TPA applications for 16 weeks. wikidata.orgwikidata.orgfishersci.at |

Beyond its impact on oxidative stress, this compound also alleviates inflammatory responses and the infiltration of phagocytes induced by tumor promoters. Histological examinations revealed that this compound attenuated TPA-induced inflammatory responses and the migration of phagocytes into the dermis. wikidata.orgwikidata.orgfishersci.atnih.govnih.govwikidata.org This effect is further supported by its ability to decrease the TPA-induced infiltration of neutrophils and the levels of myeloperoxidase (MPO) in the dermis, an enzyme used as a marker for neutrophil infiltration and inflammation. wikidata.orgwikidata.orgfishersci.at

The chemopreventive efficacy of this compound has been demonstrated across various preclinical animal models. Oral administration of this compound inhibited the growth of transplanted human pancreatic cancer cells (MIA paca-2) in nude mice. On day 29 post-transplantation, tumor volume in the this compound group was significantly lower (1,759 ± 310 mm³) compared to the control group (2,364 ± 467 mm³) (p < 0.05). nih.gov

In a separate experiment, this compound inhibited pancreatic carcinogenesis induced by N-nitrobis-(2-hydroxypropyl) amine (BHP) in Syrian golden hamsters. The incidence of pancreatic tumors in the this compound group was 42.8%, significantly lower than the 90.0% observed in the control group at 25-27 weeks. Additionally, the incidence of atypical ductal hyperplasia and carcinoma in situ was reduced in the this compound-treated animals. nih.gov

This compound has also shown inhibitory effects on tumor promotion in two-stage carcinogenesis experiments on mouse skin, initiated with 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) and promoted by teleocidin or TPA. wikipedia.orgfishersci.cauni.lu In one study, mice treated with DMBA and then twice a week with this compound followed by teleocidin showed significantly lower tumor incidences (7.1%, 20.0%, and 13.3% for different doses) at week 25, compared to 53.3% in the control group. The average number of tumors per mouse was also markedly reduced (0.1-0.3 vs. 2.1 in control). wikipedia.orguni.lu Furthermore, this compound inhibited the development of spontaneous hepatomas in C3H/HeNCrj mice, reducing the percentage of hepatoma-bearing mice and tumor diameters. wikipedia.org

Table 2: Effects of this compound on Tumor Incidence and Multiplicity in Mouse Skin Carcinogenesis (DMBA/Teleocidin Model)

| Treatment Group | Tumor Incidence at Week 25 (%) | Average Number of Tumors per Mouse at Week 25 |

| DMBA + Teleocidin (Control) | 53.3 | 2.1 |

| DMBA + this compound (1.6 µg) + Teleocidin | 7.1 | 0.1 |

| DMBA + this compound (16 µg) + Teleocidin | 20.0 | 0.3 |

| DMBA + this compound (82 µg) + Teleocidin | 13.3 | 0.3 |

| Data derived from two-stage carcinogenesis experiments in mouse skin. wikipedia.orguni.lu |

This compound has been reported to exhibit cytotoxic activity against various cancer cell lines. mdpi.com While specific detailed data (e.g., IC50 values) for this compound against MCF-7 (human breast adenocarcinoma), HCT-116 (human colon carcinoma), and HepG2 (human hepatocellular carcinoma) are not explicitly provided in the current search results, other cembranoids and derivatives isolated from the Sarcophyton genus, such as sarcophine (B1681461) and sarcophine-diol, have demonstrated cytotoxicity against these and other cancer cell lines. For instance, 7β-acetoxy-8α-hydroxydeepoxysarcophine, a compound from Sarcophyton glaucum, showed cytotoxicity against HepG2, HCT-116, and HeLa cells. colab.wsontosight.aimdpi-res.comhku.hklatoxan.comnih.gov This suggests a broader cytotoxic potential within the class of compounds to which this compound belongs.

A key mechanism underlying the anticancer effects of this compound and its derivatives involves the induction of apoptosis, or programmed cell death. Apoptosis is a highly regulated process crucial for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer. researchgate.net

Studies on sarcophine-diol (SD), a semi-synthetic derivative of sarcophine (a related compound from Sarcophyton glaucum), have provided insights into the apoptotic pathways influenced by these marine natural products. SD has been shown to induce apoptosis in human epidermoid carcinoma A431 cells and mouse melanoma B16F10 cells. This induction of apoptosis is associated with the activation and upregulation of caspases, particularly caspase-3. Caspase-3 is a critical effector protease in both extrinsic and intrinsic apoptotic pathways, catalyzing the cleavage of many cellular proteins, leading to the dismantling of the cell. researchgate.net The upregulation of caspase-3 activity suggests that this compound and its related compounds contribute to cancer cell death by activating these crucial apoptotic cascades.

Investigation of Molecular Mechanisms of Action

Target-Identification Methodologies

Target identification is a critical phase in drug discovery, aiming to elucidate the specific biological molecules (e.g., proteins, RNA, or genes) with which a compound interacts to exert its therapeutic effects nih.govtechnologynetworks.com. Understanding a compound's mechanism of action and potential off-target effects is crucial for rational optimization and development .

Various experimental and computational approaches are employed for target identification. Experimental methodologies include affinity-based pull-down assays and label-free methods such as Drug Affinity Responsive Target Stability (DARTS), Stability of Proteins from Rates of Oxidation (SPROX), and Cellular Thermal Shift Assay (CETSA) . These techniques aim to identify direct compound-target protein interactions. Recent advancements also involve the integration of CRISPR-based techniques with proteomics to discover novel targets and gain deeper insights into small molecule mechanisms of action . High-throughput screening (HTS) and fragment screening are also utilized to pinpoint validated hit series nih.gov.

While this compound has demonstrated significant anti-tumor and chemopreventive activities in various experimental models, specific published studies detailing the application of advanced target-identification methodologies (such as DARTS, SPROX, CETSA, or CRISPR-based screens) directly to this compound to pinpoint its precise molecular targets were not found in the available literature. Research has primarily focused on its observed biological effects and its classification as a tumor promotion inhibitor lasalle.mxnih.gov.

Molecular Docking and In silico Modeling

Molecular docking and in silico modeling are computational techniques widely used in drug discovery to predict how molecules interact with each other at a molecular level openaccessjournals.comkau.edu.sa. These methods simulate the preferred orientation and binding affinity between a ligand (e.g., a drug candidate like this compound) and a receptor (e.g., a protein target) to form a stable complex openaccessjournals.com. This involves exploring the 3D structural modeling of proteins or nucleotides and calculating binding energies kau.edu.sa. Scoring functions are employed to assess the strength of binding, considering factors such as hydrogen bonding, van der Waals forces, electrostatic interactions, and solvation effects openaccessjournals.com. A lower binding energy score typically indicates a stronger binding affinity between the ligand and the enzyme kau.edu.sa.

In silico studies, including molecular docking, are valuable for screening potential inhibitors, analyzing protein-ligand interactions, and revealing virtual binding modes chemrxiv.orgphcogj.commdpi.com. They can provide insights into the molecular-level explanation of enzyme inhibition and predict pharmacokinetic and toxicological properties. Molecular dynamics simulations can further complement docking studies by modeling atomic movements over time, capturing molecular flexibility, and predicting binding kinetics openaccessjournals.com.

Despite the broad application of molecular docking and in silico modeling in elucidating the mechanisms of action for various bioactive compounds, specific detailed research findings or data tables on molecular docking or in silico modeling studies directly involving this compound to predict its binding to specific protein targets were not identified in the available literature. The mechanistic understanding of this compound's chemopreventive effects has been primarily derived from in vivo and in vitro biological assays, indicating its role in inhibiting tumor promotion lasalle.mxnih.gov. Further in silico investigations could potentially offer deeper insights into its precise molecular interactions and targets.

Structure Activity Relationship Sar of Sarcophytol a and Cembranoids

Identification of Key Structural Features for Biological Potency

Cembranoids, a major class of diterpenoids isolated from soft corals, are characterized by a 14-membered macrocyclic skeleton. researchgate.netresearchgate.net The diverse biological activities of these compounds, including anti-inflammatory, cytotoxic, and antimicrobial effects, are dictated by specific structural motifs. researchgate.netnih.gov

Key features influencing potency include:

The Cembrane (B156948) Skeleton: The 14-membered carbon ring is the foundational structure of this class of compounds. researchgate.netmdpi.com

Functional Groups: The biological potential of the cembrane skeleton is modulated by various functional groups acquired through enzymatic modifications like epoxidation and oxidation. These include hydroxyl, carbonyl, carboxyl, and acyl groups. researchgate.netmdpi.com The number and location of hydroxyl groups are often critical. For instance, studies on tobacco cembranoids revealed that hydroxylation at the C-4 or C-6 positions contributes significantly to antifungal activity. nih.gov

Double Bonds: The presence and position of double bonds within the macrocyclic ring are crucial. The Δ¹¹,¹² double bond, in particular, has been identified as a highly influential factor for the antifungal properties of certain cembranoids. nih.gov

Lactone and Furan (B31954) Rings: Further cyclization of the cembrane skeleton can generate furan or lactone rings, which enhances the structural complexity and often modulates biological activity. researchgate.netmdpi.com Research on cembranoids from Sinularia sandensis indicated that compounds featuring a seven-membered lactone moiety at C-1 are potential anti-inflammatory agents. researchgate.net Similarly, some capnosane-based cembranoids feature an α,β-unsaturated γ-lactone moiety that is part of their structural characterization. rsc.org

Impact of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of natural products, as it affects drug-target interactions, metabolic pathways, and cellular uptake. mdpi.com In cembranoids, the specific spatial orientation of substituents on the 14-membered ring can lead to significant differences in potency and selectivity.

Generally, most natural products are biosynthesized in an enantiomerically pure form, and this chirality is crucial to their function. mdpi.com For different classes of compounds, stereochemistry can be a primary driver for both potency and pharmacokinetics. mdpi.com For example, the relative stereochemistry of carbon-7 and carbon-8 in ehrenbergol C was a distinguishing feature compared to the related compound lobocrasol. nih.gov

A hypothesis has been proposed regarding the absolute configuration of the isopropyl group at C-1 in cembrane diterpenes, suggesting that those isolated from Alcyonacean soft corals (like Sarcophyton) belong to the α-series, while those from Gorgonacean corals belong to the β-series. researchgate.net However, it has been noted that this hypothesis may not apply to all cembranoids, highlighting the complexity and importance of empirical stereochemical determination for understanding biological activity. researchgate.net While the direct impact of Sarcophytol A's specific stereoisomers on activity is a subject for detailed investigation, the established principles for natural products indicate that its specific configuration is likely a key determinant of its biological function. mdpi.com

Comparative Analysis of this compound Derivatives and Analogues

Analyzing derivatives and analogues of this compound and other cembranoids provides crucial insights into their SAR. By systematically modifying the parent structure and evaluating the resulting changes in biological activity, researchers can pinpoint the functional groups and structural features essential for their effects. immutoscientific.com

A study on cembranoids isolated from the soft coral Sarcophyton glaucum provides a clear example of this comparative approach. Eight different cembranoids, belonging to three distinct structural types (capnosane-based, normal, and sarsolenane-based), were evaluated for their ability to enhance alkaline phosphatase (ALP) activity. rsc.orgnih.gov The results showed that while all tested compounds promoted ALP activity, sarsolenone exhibited the most potent effect, achieving an ALP activity of 139.41 ± 8.06% without showing cytotoxicity. rsc.orgnih.gov This suggests that the sarsolenane-based skeleton may be particularly favorable for this specific biological action.

The table below summarizes the comparative activity of different cembranoids isolated from Sarcophyton glaucum. nih.gov

| Compound Name | Structural Type | Alkaline Phosphatase (ALP) Activity (% of Control) |

| Glacunoid A | Capnosane-based | 119.53 ± 1.25 |

| (Unnamed Cembranoid 2) | Capnosane-based | 125.11 ± 1.57 |

| (Unnamed Cembranoid 3) | Capnosane-based | 121.28 ± 2.45 |

| Glacunoid B | Normal Cembranoid | 120.34 ± 1.98 |

| (Unnamed Cembranoid 5) | Normal Cembranoid | 118.91 ± 1.54 |

| (Unnamed Cembranoid 6) | Normal Cembranoid | 122.11 ± 2.11 |

| Glacunoid C | Normal Cembranoid | 121.03 ± 2.01 |

| Sarsolenone | Sarsolenane-based | 139.41 ± 8.06 |

Advanced Research Methodologies and Analytical Techniques in Sarcophytol a Studies

Chromatographic Separation and Purification Techniques (e.g., HPLC)

The isolation and purification of Sarcophytol A from complex natural extracts, primarily from soft corals, heavily rely on chromatographic techniques. Initial extraction often involves solvents like ethanol (B145695) or chloroform. nih.govbiointerfaceresearch.com Subsequent purification steps commonly employ preparative high-performance liquid chromatography (HPLC) to achieve high purity of the compound. nih.govinformahealthcare.comresearchgate.netenerg-en.ro

Key Chromatographic Methods for this compound Isolation:

Column Chromatography: Often used for initial fractionation of crude extracts. researchgate.netmdpi.com

Preparative HPLC: Essential for the final purification of this compound and its derivatives, enabling separation from closely related compounds. nih.govinformahealthcare.comresearchgate.net Reversed-phase HPLC, utilizing C18 columns and mobile phases like acidified aqueous solvents and acetonitrile, is a common approach for the separation and analysis of natural products, including diterpenoids. energ-en.rohplc.eu

For instance, studies on Sarcophyton sp. have utilized preparative HPLC for the isolation of cytotoxic compounds, including this compound, from ethanol extracts. nih.gov Similarly, the isolation of cembranoids from Sinularia sp. and Sarcophyton sp. has involved silica (B1680970) gel and Sephadex LH-20 chromatographies, followed by HPLC. researchgate.net

Spectroscopic Characterization for Structural Confirmation (e.g., NMR, MS)

The definitive structural elucidation and confirmation of this compound are achieved through comprehensive spectroscopic analyses, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govresearchgate.netkkp.go.id

Spectroscopic Techniques and Their Application:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1D NMR (¹H NMR, ¹³C NMR): Provides crucial information about the number and types of hydrogen and carbon atoms, their chemical environments, and connectivity within the molecule. nih.govkkp.go.idsemanticscholar.org

2D NMR (COSY, HMQC, HMBC, NOESY, H2BC): These techniques are vital for establishing the full connectivity of atoms and determining the stereochemistry of this compound. nih.govresearchgate.netsemanticscholar.orgresearchgate.netresearchgate.net For example, Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear 2-Bond Correlation (H2BC) experiments are used to deduce long-range correlations and neighboring atoms, significantly enhancing the accuracy of structure elucidation for cembranoids like this compound. semanticscholar.orgresearchgate.netresearchgate.net

Mass Spectrometry (MS):

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) or Electron Ionization Mass Spectrometry (EIMS): Used to determine the accurate molecular weight and elemental composition of this compound, providing the molecular formula (C₂₀H₃₂O). nih.govnih.govresearchgate.netkkp.go.iduni.lu Predicted collision cross-section (CCS) values for various adducts of this compound can also be computed from MS data. uni.lu

The combination of these spectroscopic techniques allows researchers to confirm the complex cembrane (B156948) diterpenoid structure of this compound, including its specific stereoisomeric form. nih.gov

Bioassay-Guided Fractionation in Activity Screening

Bioassay-guided fractionation is a strategic approach employed to isolate bioactive compounds from natural extracts. This method involves the iterative separation of an extract into fractions, followed by testing each fraction for a specific biological activity. Active fractions are then further fractionated and tested until the pure active compound is isolated. nih.govnih.govuwc.ac.zaup.ac.za

Application in this compound Research:

This methodology has been instrumental in the discovery and isolation of this compound and other cembranoids with cytotoxic properties from Sarcophyton species. nih.govresearchgate.net

For instance, cytotoxic compounds, including this compound, were isolated from Sarcophyton sp. through ethanol extracts using preparative HPLC and bioassay-guided fractionation, with activity screened against MCF-7 (breast) cancer cell lines. nih.gov

Another study on the soft coral Litophyton arboreum used bioassay-guided fractionation with various chromatographic and spectroscopic techniques to isolate compounds with cytotoxic and HIV-1 protease inhibitory activities, although this compound was not among the isolated compounds in this specific instance, the methodology highlights its relevance in the field of natural product discovery. nih.govup.ac.za

Computational Approaches (e.g., DFT, Molecular Docking)

Computational chemistry plays an increasingly important role in understanding the properties and interactions of natural products like this compound.

Key Computational Methods:

Density Functional Theory (DFT): DFT calculations are used to predict various electronic and quantum properties of molecules, such as molecular orbital analysis (HOMO/LUMO), molecular electrostatic potential (MEP), and spectroscopic parameters (e.g., NMR chemical shifts). mdpi.comnih.govals-journal.commdpi.com These theoretical calculations can complement experimental data, aiding in structural confirmation and understanding reactivity.

Molecular Docking: This technique predicts the preferred orientation of a ligand (like this compound) when bound to a receptor protein, providing insights into the molecular interactions and binding affinity. nih.govmdpi.comnih.govals-journal.commdpi.comfrontiersin.org While specific molecular docking studies focusing solely on this compound and its targets are not extensively detailed in the provided snippets, the general application of this method in natural product research, including cembranoids, is well-established for exploring potential biological activities such as anticancer or antiviral effects. nih.govresearchgate.net For example, in silico docking has been used to study HIV-1 PR inhibitors, demonstrating the utility of this approach in identifying promising compounds. nih.gov

Metabolomics and Chemotaxonomic Studies

Metabolomics and chemotaxonomy are powerful approaches used to analyze the complete set of metabolites within an organism and to classify organisms based on their chemical profiles, respectively.

Application in this compound Research:

Chemotaxonomy: Studies have investigated the distribution of this compound within different species of the Sarcophyton genus. researchgate.netnih.gov For instance, research on Sarcophyton glaucum, S. infundibulifurme, S. crassocaule, and S. trocheliophorum collected from Ishigaki Island showed that this compound was present in specific samples of S. glaucum and S. infundibulifurme. nih.gov This suggests that the composition of cembranoids in the Sarcophyton genus might be linked to individual samples rather than being strictly species-dependent. nih.gov

Metabolomics: This approach helps in characterizing the metabolomic diversity of soft corals and identifying specific diterpenoids as markers for different species or for discriminating cytotoxic extracts. biointerfaceresearch.compeerj.com Metabolomics, combined with morphological and phylogenetic analyses, has been used to investigate the relationship between soft coral diversity and cembranoid diterpene production in Sarcophyton species. researchgate.netpeerj.com This integrated approach helps in refining species classification and understanding the chemical ecology of these organisms. peerj.com

Knowledge Gaps and Future Research Directions

Elucidation of Comprehensive Mechanisms of Action

While Sarcophytol A has demonstrated various biological activities, including the inhibition of tumor promotion and suppression of oxidant formation and DNA oxidation in experimental models, its precise molecular and cellular mechanisms of action remain largely unknown. uni.lucolab.ws For instance, studies have shown that this compound can inhibit hydrogen peroxide formation by 12-O-tetradecanoylphorbol-13-acetate (TPA)-activated human polymorphonuclear leukocytes. colab.ws However, the specific targets and signaling pathways through which these effects are mediated are not fully characterized. Future research should prioritize detailed molecular and cellular investigations to identify the exact proteins, enzymes, or cellular processes that this compound interacts with. This includes unraveling the complete cascade of events leading to its observed anti-inflammatory, antimicrobial, and cytotoxic effects, and clarifying its antipromoting mechanisms. uni.lu A deeper understanding of these fundamental mechanisms is essential for rational drug design and targeted therapeutic interventions.

Exploration of Full Therapeutic Potential Beyond Current Scope

This compound has been extensively studied for its chemopreventive activity against various cancers, including skin, liver, breast, thymus, and large bowel cancer, and has undergone preclinical evaluation by the National Cancer Institute. citeab.comcolab.wsmdpi.com Despite this focus, its full therapeutic breadth beyond cancer chemoprevention warrants further exploration. Its reported anti-inflammatory and antimicrobial properties suggest potential applications in other disease areas that are currently underexplored. wikidata.orgguidetoimmunopharmacology.org Future research should systematically investigate these additional therapeutic avenues, potentially including chronic inflammatory conditions, infectious diseases, or even neurodegenerative disorders where inflammation plays a significant role. Furthermore, exploring synergistic effects when this compound is combined with existing therapeutic agents or other natural compounds could uncover novel and more potent treatment strategies.

Scaling Production through Enhanced Synthetic Methods

A significant challenge hindering the clinical development and widespread availability of this compound is its limited natural abundance. It is found only in minute quantities in its primary natural source, the soft coral Sarcophyton glaucum. colab.ws Although the first total synthesis of this compound has been achieved, and an improved synthetic process utilizing geraniol (B1671447) as a starting material has been developed for larger-scale preparation, the inherent complexity of its molecular structure still presents considerable synthetic challenges. guidetoimmunopharmacology.orgnih.gov To overcome this supply bottleneck, future research must focus on developing more efficient, cost-effective, and scalable synthetic methods. This includes refining existing total synthesis routes to improve yields and reduce production costs, exploring semi-synthetic approaches from more abundant precursors (such as sarcophine (B1681461), which is more prevalent in Sarcophyton glaucum than this compound), colab.ws and investigating biotechnological production methods, such as metabolic engineering in microorganisms or cell cultures. Such advancements are crucial for ensuring a sustainable and adequate supply for comprehensive research and potential pharmaceutical applications.

Environmental Impact on this compound Production and Diversity in Natural Sources

This compound is naturally sourced from marine soft corals, predominantly Sarcophyton glaucum. wikipedia.orgciteab.comuni.lucolab.ws The reliance on natural harvesting raises significant environmental concerns, as unsustainable collection practices can lead to the degradation and depletion of these delicate marine ecosystems and the organisms within them. guidetopharmacology.org Studies have indicated low genetic diversity in some Sarcophyton samples, suggesting that environmental stressors like ocean acidification, exacerbated by climate change, could negatively impact the genetic diversity of these corals and their capacity to produce diverse bioactive metabolites, including this compound. uni.lunih.gov Future research must therefore address the environmental sustainability of this compound production. This includes developing and implementing sustainable harvesting protocols, exploring aquaculture of Sarcophyton species as an alternative to wild collection, and prioritizing the development of fully synthetic or biotechnological production methods to reduce the ecological footprint. Additionally, research into the long-term effects of climate change and ocean acidification on the biosynthesis of this compound by its natural producers is vital to ensure the continued availability of this valuable compound.

Integration of Omics Technologies for Systems-Level Understanding

Traditional reductionist approaches are often insufficient to fully unravel the intricate biological effects of complex compounds like this compound. The integration of "omics" technologies—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, holistic, and integrative framework to gain a systems-level understanding of this compound's interactions within biological systems. These high-throughput technologies enable the simultaneous analysis of thousands of molecules, providing a comprehensive view of how this compound influences gene expression, protein profiles, and metabolic pathways. Future research should leverage these tools to:

Transcriptomics: Identify specific gene expression changes induced by this compound, revealing affected pathways and cellular responses.

Proteomics: Characterize changes in protein abundance and post-translational modifications, pinpointing direct and indirect protein targets.

Metabolomics: Analyze alterations in metabolic profiles, offering insights into the compound's impact on cellular metabolism and identifying potential biomarkers of its activity.

By integrating data from these diverse omics platforms, researchers can construct a more complete picture of this compound's comprehensive mechanisms of action, identify novel biomarkers for its efficacy, and uncover previously unrecognized therapeutic targets or synergistic interactions, thereby accelerating its development as a therapeutic agent.

Q & A

Q. How can researchers optimize extraction protocols to maximize this compound yield without degrading labile functional groups?

- Methodological Answer :

- Low-temperature extraction : Use sonication at 4°C to prevent thermal degradation.

- Antioxidant additives : Include ascorbic acid or BHT in extraction solvents.

- Response Surface Methodology (RSM) : Statistically model variables (solvent ratio, time) for optimal yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.